5-Chloro-2,6-dimethylbenzo[d]oxazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,6-dimethylbenzo[d]oxazole can be achieved through various methods. One common approach involves the cyclization of 2-amino-4-chloro-6-methylphenol with formic acid or formamide under acidic conditions . Another method includes the use of palladium-catalyzed C-H functionalization and intramolecular oxidative C-O coupling reactions .
Industrial Production Methods
In industrial settings, the production of benzoxazole derivatives often involves the use of transition-metal-catalyzed reactions. These methods provide high yields and are scalable for large-scale production . The use of palladium acetate as a catalyst in the presence of potassium persulfate and trifluoromethanesulfonic acid has been reported to be effective for the synthesis of benzoxazoles .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,6-dimethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
5-Chloro-2,6-dimethylbenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2,6-dimethylbenzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to form π-π stacking interactions with biological molecules. Additionally, the presence of chlorine and methyl groups enhances its binding affinity to specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the chlorine substituent, resulting in different biological activities.
5,6-Dimethylbenzo[d]oxazol-2(3H)-one: Contains an additional methyl group and a different functional group, leading to varied applications.
5-Chloro-2-methoxybenzo[d]oxazole: Has a methoxy group instead of a methyl group, affecting its reactivity and properties.
Uniqueness
5-Chloro-2,6-dimethylbenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2,6-dimethyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-5-3-9-8(4-7(5)10)11-6(2)12-9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVRZUMWXILVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124911-52-0 |
Source
|
Record name | 5-CHLORO-2,6-DIMETHYLBENZOXAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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